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Compound of Interest

Compound Name: Delphinidin 3-galactoside

Cat. No.: B150078

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
and analytical methodologies required for the unambiguous identification of Delphinidin 3-
galactoside, a naturally occurring anthocyanin with significant interest in the fields of food
science, nutrition, and drug discovery. This document summarizes key spectroscopic data in
structured tables and details the experimental protocols necessary for its characterization,
empowering researchers to confidently identify this compound in complex natural extracts.

Core Spectroscopic Data

The identification of Delphinidin 3-galactoside relies on a combination of techniques, primarily
Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,
and Mass Spectrometry (MS). The data presented in the following tables have been compiled
from scientific literature to serve as a reliable reference.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides characteristic information about the conjugated system of the
anthocyanin structure. In an acidic methanolic solution, Delphinidin 3-galactoside exhibits a
primary absorption maximum in the visible region, responsible for its color, and a secondary
peak in the UV region. The UV spectrum is similar to that of other delphinidin glycosides.[1]
The aglycone, Delphinidin, shows absorption maxima at 206 nm, 274 nm, and 536 nm.[2]
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. . Maximum Wavelength
Spectroscopic Technique Solvent System
(Amax)

UV-Visible Spectroscopy Acidified Methanol ~530 nm

Table 1: UV-Visible spectroscopic data for Delphinidin 3-galactoside.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation
pattern of Delphinidin 3-galactoside, confirming both the aglycone and the sugar moiety.
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion.

Fragmentation lon
lon Type Expected m/z
(Aglycone)

[M]* 465.1033 303.0504

Table 2: High-Resolution Mass Spectrometry (HRMS) data for Delphinidin 3-galactoside. The
primary fragmentation involves the loss of the galactose moiety (162 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous
assignment of all protons and carbons in the molecule. While a complete, published, and
tabulated dataset for Delphinidin 3-galactoside is not readily available in the searched
literature, data for the closely related Delphinidin 3-glucoside offers a strong comparative
reference, particularly for the delphinidin aglycone. The primary difference will be observed in
the chemical shifts of the sugar moiety. The data below is for Delphinidin 3-glucoside, with the
expected shifts for the galactose moiety noted as being different.

IH NMR Data (Delphinidin 3-glucoside in MeOD-TFA)
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Proton Chemical Shift (5) Multiplicity Coupling Constant
Ppm (9) Hz

H-4 8.85 s

H-2', H-6' 7.85 S

H-6 6.82 d 20
H-8 6.61 d 20
H-1" 5.44 d 76
H-2" 3.89-4.10 m

H-3" 3.84-3.89 m

H-4" 3.72-3.74 m

H-5" 3.61-3.66 m

H-6"a, H-6"b 3.43-3.46 m

Table 3: *H NMR data for the reference compound Delphinidin 3-glucoside.[3] The assignments
for the delphinidin core are expected to be highly similar for Delphinidin 3-galactoside.

13C NMR Data (Delphinidin 3-glucoside in MeOD-TFA)
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Carbon Chemical Shift (6) ppm
C-2 170.4
C-4 135.7
C-5 1594
C-6 95.1
C-7 160.6
C-8 103.5
C-9 159.8
C-10 112.5
Cc-1 119.9
Cc-2 115.2
C-3 147.4
Cc-4' 144.3
C-5 118.0
C-6' 157.4
c-1" 103.5
c-2" 74.8
c-3" 78.1
Cc-4" 71.0
Cc-5" 78.8
c-6" 62.3

Table 4: 13C NMR data for the reference compound Delphinidin 3-glucoside.[3] The
assignments for the delphinidin core are expected to be highly similar for Delphinidin 3-
galactoside.
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Experimental Protocols

The following sections detail the methodologies for the extraction and spectroscopic analysis of
Delphinidin 3-galactoside.

Extraction and Isolation

A general procedure for the extraction and isolation of anthocyanins from plant material is as
follows:

o Extraction: The plant material is homogenized and extracted with a solution of methanol
containing a small percentage of acid (e.g., 0.1% HCI or 1% formic acid) to maintain the
flavylium cation form of the anthocyanin.

 Purification: The crude extract is typically subjected to solid-phase extraction (SPE) using a
C18 cartridge to remove non-polar compounds and sugars. The anthocyanin fraction is
eluted with acidified methanol.

e |solation: Individual anthocyanins, such as Delphinidin 3-galactoside, can be isolated using
preparative High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC-UV-

Vis)

e System: An Agilent 1200 series HPLC with a quaternary pump and diode array detector or a
similar system.[4]

e Column: Areverse-phase C18 column (e.g., Nova-pak C18, 4.6 x 250 mm, 4 um).[4]
» Mobile Phase A: 1% aqueous formic acid.[4]
o Mobile Phase B: Acetonitrile.[4]

o Gradient: A typical gradient starts with a high percentage of aqueous phase (e.g., 90-95% A)
and gradually increases the organic phase (B) to elute compounds of increasing
hydrophobicity. A representative gradient could be: 0-20 min, 10-25% B; 20-30 min, 25-40%
B; followed by a wash and re-equilibration step.
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Flow Rate: 1.0 mL/min.[4]

Detection: Diode array detector set at 520-530 nm for anthocyanins.[1][4]

Mass Spectrometry (LC-MS/MS)

lonization Source: Electrospray ionization (ESI) in positive ion mode is typically used for
anthocyanin analysis.

Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer allows for
accurate mass measurements and fragmentation studies.[5]

Fragmentation (MS/MS): The precursor ion corresponding to the molecular weight of
Delphinidin 3-galactoside ([M]* at m/z 465.1033) is selected and fragmented. The primary
product ion observed will be the aglycone, delphinidin, at m/z 303.0504, resulting from the
neutral loss of the galactose moiety (162.0528 Da).[4]

NMR Spectroscopy

Solvent: Due to the ionic nature of anthocyanins, NMR spectra are typically recorded in
deuterated methanol (CDsOD) with the addition of a small amount of acid, such as
trifluoroacetic acid-d (TFA-d), to ensure the compound remains in the flavylium cation form. A
common solvent system is CD3OD with 2-5% TFA-d.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for
adequate resolution and sensitivity.

Experiments: Standard 1D *H and 3C NMR experiments are performed. For complete and
unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are essential.

Visualizing the Identification Process

The following diagrams illustrate the chemical structure and the general workflow for the

identification of Delphinidin 3-galactoside.
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Caption: Chemical structure of Delphinidin 3-galactoside.
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Caption: Workflow for Delphinidin 3-galactoside identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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